Product packaging for 3-Methylthioxanthone(Cat. No.:CAS No. 84964-63-6)

3-Methylthioxanthone

Cat. No.: B8791713
CAS No.: 84964-63-6
M. Wt: 226.30 g/mol
InChI Key: BQFSURDUHGBXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthioxanthone is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10OS B8791713 3-Methylthioxanthone CAS No. 84964-63-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84964-63-6

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

3-methylthioxanthen-9-one

InChI

InChI=1S/C14H10OS/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3

InChI Key

BQFSURDUHGBXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Contextualization Within the Thioxanthone Chromophore Family

Thioxanthones are a class of organic compounds characterized by a dibenzothiopyran-9-one core. This fundamental structure, a sulfur-containing analog of xanthone, imparts these molecules with distinct electronic and photophysical properties. rsc.orgacs.org The thioxanthone scaffold can be systematically modified through the introduction of various substituents, leading to a diverse family of derivatives with tailored characteristics. nih.govnih.govmdpi.com

3-Methylthioxanthone, as its name suggests, is distinguished by the presence of a methyl group at the 3-position of the thioxanthone ring system. ontosight.ai This seemingly minor structural alteration has profound implications for the molecule's properties. The methyl group, an electron-donating substituent, can influence the electron density distribution within the aromatic system, thereby modulating its absorption and emission characteristics. rsc.org

The synthesis of this compound and its parent compound, thioxanthone, can be achieved through methods such as the cyclization of 2-carboxy-3'-methyldiaryl sulfide (B99878). worktribe.com This synthetic accessibility has facilitated the exploration of a wide array of thioxanthone derivatives, allowing researchers to systematically investigate the structure-property relationships within this chromophore family. acs.orgnih.gov

Significance in Contemporary Photochemical and Materials Science

The unique photophysical properties of 3-Methylthioxanthone have made it a valuable tool in photochemistry and materials science. Like other thioxanthones, it can act as a potent photoinitiator, absorbing ultraviolet (UV) light and generating reactive species that can trigger polymerization reactions. ontosight.ai This capability is crucial for the formulation of UV-curable inks, coatings, and adhesives. ontosight.ai

A key characteristic of thioxanthones, including the 3-methyl derivative, is their ability to undergo efficient intersystem crossing from an excited singlet state to a triplet state upon photoexcitation. rsc.orgresearchgate.net This long-lived triplet state is a powerful energetic species that can participate in various photochemical processes. rsc.org Research has focused on engineering the triplet energy level of thioxanthone sensitizers for applications such as lanthanide-based luminescent probes for bioimaging. worktribe.comresearchgate.net By modifying the thioxanthone structure, for instance by extending the π-system, researchers can fine-tune the triplet state energy to facilitate energy transfer to other molecules. worktribe.comresearchgate.net

Furthermore, thioxanthone derivatives are being investigated as metal-free photoredox catalysts, capable of mediating both oxidative and reductive cycles in organic reactions. researchgate.net Their ability to absorb visible light makes them particularly attractive for developing more sustainable and environmentally friendly chemical transformations. researchgate.netmdpi.com The application of these compounds extends to advanced technologies like 3D printing, where they serve as efficient photoinitiators in photopolymerizable resins. mdpi.com

Evolution of Research Perspectives on Methyl Substituted Thioxanthones

Strategies for Regioselective Synthesis of 3-Methylthioxanthone

The precise placement of substituents on the thioxanthone core is crucial for tuning its chemical and physical properties. Regioselective synthesis aims to control the position of functional groups, such as the methyl group in this compound.

Cyclization Reactions for Thioxanthone Formation

A traditional and widely used method for forming the thioxanthone skeleton involves the acid-catalyzed cyclization of a 2-carboxydiphenyl sulfide (B99878) precursor. cdnsciencepub.com This approach has been specifically applied to the synthesis of methyl-substituted thioxanthones.

In a notable example, the synthesis of a mixture of 1- and 3-methylthioxanthones was achieved through the cyclization of 2-carboxy-3'-methyldiphenyl sulfide in concentrated sulfuric acid. cdnsciencepub.com The initial step in this synthesis is an Ullman condensation reaction between o-chlorobenzoic acid and m-thiocresol, which yields the necessary 2-carboxy-3'-methyldiphenyl sulfide. The subsequent cyclization of this intermediate in sulfuric acid at 100°C produces a mixture of the two isomers, which can then be separated by column chromatography. cdnsciencepub.com The reaction of 2-mercaptobenzoic acid with toluene (B28343) in the presence of sulfuric acid has also been explored, though it was found to produce a mixture of 2- and 4-methyl isomers rather than the 3-methyl derivative. cdnsciencepub.com

Table 1: Ullman Condensation for Diphenyl Sulfide Precursor Synthesis cdnsciencepub.com

ReactantsReagentsProductYield
o-Chlorobenzoic acid, m-thiocresolPotassium carbonate, Copper(I) iodide, Copper bronze, Nitrobenzene2-carboxy-3'-methyldiphenyl sulfide80%

Table 2: Cyclization for Methylthioxanthone Synthesis cdnsciencepub.com

Starting MaterialReagentProductsYield
2-carboxy-3'-methyldiphenyl sulfideConcentrated H₂SO₄1-methylthioxanthone and this compound66% (combined)

Aryne Insertion Strategies for Substituted Thioxanthones

A more recent and versatile approach to synthesizing highly functionalized thioxanthones involves the use of aryne intermediates. chemistryviews.orgacs.org This method allows for the construction of the thioxanthone core through a double aryne insertion into a carbon-sulfur double bond. chemistryviews.orgacs.org While not specific to this compound in the cited literature, this strategy offers a powerful tool for creating a wide array of substituted thioxanthones with good functional group tolerance. chemistryviews.orgacs.org

The process typically involves reacting an o-silylaryl triflate (an aryne precursor) with a thiourea (B124793) derivative. chemistryviews.orgacs.org The reaction proceeds through a domino pathway where the thiourea acts as a source of both nucleophilic sulfur and electrophilic carbon. acs.org This method has been successfully used to synthesize tetrasubstituted, asymmetric, and even π-extended thioxanthones. chemistryviews.org A related aryne-based method involves the coupling of o-silylaryl triflates with methyl thiosalicylate in the presence of cesium fluoride (B91410) to yield thioxanthones. nih.gov

Parallel Synthesis Approaches for Thioxanthone Libraries

The development of parallel synthesis techniques has enabled the rapid generation of libraries of thioxanthone derivatives for screening in various applications. nih.govmdpi.comnih.gov These methods are particularly useful for exploring the structure-activity relationships of functionalized thioxanthones.

One such approach involves the microwave-assisted reaction of 3-chloro-10,10-dioxide-thioxanthen-9-one with various piperidines and piperazines to create a library of 3-substituted derivatives. nih.gov Another strategy utilizes the commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide as a starting point for synthesizing a series of 3-substituted carboxyamides using coupling reagents. nih.gov These parallel synthesis methods, while focused on the thioxanthone-10,10-dioxide scaffold, demonstrate the potential for efficiently creating diverse libraries of thioxanthone derivatives. nih.gov

Introduction of Functional Moieties onto the Thioxanthone Core

Beyond the initial synthesis of the thioxanthone scaffold, the introduction of various functional groups is essential for tailoring the molecule's properties for specific applications. mdpi.compurdue.edu

A common strategy involves the chemical modification of a pre-existing thioxanthone core. For instance, new thioxanthone derivatives can be prepared by reacting thioxanthone with chlorosulfonic acid to produce 2,7-(disulfonyl chloride) thioxanthone. uobaghdad.edu.iqresearchgate.net This intermediate can then be further reacted with sodium azide (B81097) to form a disulfonyl azide, which in turn can be condensed with phosphorus compounds or various aromatic amines to yield a range of functionalized thioxanthones. uobaghdad.edu.iqresearchgate.net

Another example is the synthesis of a thioxanthone-based visible-light photosensitizer containing a trimethoxysilane (B1233946) moiety. mdpi.com This multi-step synthesis starts with the reaction of 2-bromoethylbenzene with thiosalicylic acid to form 2-(2-bromoethyl)thioxanthone, which is then further modified to introduce the desired siloxane functionality. mdpi.com

Synthesis of Oxidized Thioxanthone Forms (e.g., this compound-10,10-dioxide)

The sulfur atom in the thioxanthone core can be oxidized to form thioxanthone sulfoxides and sulfones (10,10-dioxides), which often exhibit different chemical and physical properties compared to the parent thioxanthone. cdnsciencepub.comacs.org

The oxidation of methyl-substituted thioxanthones to their corresponding dioxides is readily achieved using 30% hydrogen peroxide in glacial acetic acid, typically resulting in high yields of around 90%. cdnsciencepub.com Specifically, this compound can be oxidized to this compound-10,10-dioxide using this method. cdnsciencepub.com

In other work, thioxanthone derivatives have been oxidized using meta-chloroperoxybenzoic acid (mCPBA), where the extent of oxidation (to sulfoxide (B87167) or sulfone) can be controlled by the amount of mCPBA used. acs.org Furthermore, functionalized thioxanthone-10,10-dioxides can be synthesized and used as building blocks for creating libraries of compounds. For example, 3-(2-Carboxymethyl-5-tetrazolyl)thioxanthone-10,10-dioxide has been synthesized from 3-(5-tetrazolyl)thioxanthone-10,10-dioxide. prepchem.com

Table 3: Oxidation of Methylthioxanthones cdnsciencepub.com

ReactantReagentsProductYield
Methylthioxanthone30% Hydrogen peroxide, Glacial acetic acidMethylthioxanthone-10,10-dioxide~90%

Excited State Dynamics and Deactivation Pathways

The photophysical and photochemical behavior of this compound is governed by the dynamics of its electronically excited states and the various pathways through which these states deactivate. Upon absorption of light, the molecule is promoted to a higher energy singlet state, initiating a cascade of processes that dictate its subsequent chemical reactivity.

Characterization of Singlet (S₁) and Triplet (T₁) Excited States

The lowest excited singlet (S₁) and triplet (T₁) states of this compound are of a π-π* nature. The energies of these states have been determined spectroscopically and are crucial for understanding the molecule's photochemistry. For this compound, the S₁ state energy is approximately 3.14 eV, while the T₁ state energy is around 2.73 eV. These values are comparable to the parent compound, thioxanthone, which has an S₁ energy of 3.16 eV and a T₁ energy of 2.74 eV. The methyl group at the 3-position has a minimal effect on the energies of these fundamental excited states.

Photophysical Properties of this compound and Thioxanthone

CompoundS₁ Energy (eV)T₁ Energy (eV)
This compound3.142.73
Thioxanthone3.162.74

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Phenomena

A key process in the photochemistry of thioxanthones is the efficient transition from the initially populated singlet excited state to the triplet manifold, a process known as intersystem crossing (ISC). This process is highly efficient in thioxanthone derivatives, with triplet quantum yields often approaching unity. The high efficiency is attributed to the spin-orbit coupling facilitated by the sulfur atom in the heterocyclic ring. For thioxanthone, the triplet quantum yield has been reported to be as high as 0.85 in certain solvents. researchgate.net

Conversely, reverse intersystem crossing (RISC), the transition from an excited triplet state back to an excited singlet state, can also occur, particularly in derivatives where the energy gap between the S₁ and T₁ states is small. While less common for the parent thioxanthone under normal conditions, RISC has been observed as a deactivation pathway for the excited triplet state of isopropylthioxanthone, a structurally related compound. This process can be influenced by factors such as temperature and the surrounding environment.

Electron Transfer Processes and Redox Chemistry

The triplet state of this compound is a potent oxidizing agent and can readily participate in electron transfer reactions with suitable electron donors. This reactivity is central to its role as a photoinitiator in polymerization reactions.

Photoinduced Electron Transfer (PET) Mechanisms

Upon excitation, the triplet state of this compound can abstract an electron from a donor molecule, such as a tertiary amine, to form a radical anion of the thioxanthone and a radical cation of the amine. This photoinduced electron transfer (PET) process is a key step in initiating free radical polymerization. The efficiency of this process is dependent on the oxidation potential of the electron donor and the reduction potential of the excited thioxanthone.

The quenching of the triplet state of thioxanthone derivatives by various amines has been studied extensively. For instance, the quenching rate constants are typically in the order of 10⁹ M⁻¹s⁻¹, indicating a very efficient process. In the presence of a tertiary amine, the transient absorption spectrum of the thioxanthone radical anion can be observed. instras.com

Quenching Rate Constants for the Triplet State of Thioxanthone Derivatives with Amines

Thioxanthone DerivativeAmineQuenching Rate Constant (k_q) (M⁻¹s⁻¹)Solvent
ThioxanthoneN-methyldiethanolamine~1 x 10⁹Acetonitrile (B52724)
2,4-DiethylthioxanthoneTryptophan~1 x 10⁹Acetonitrile/Water

Intramolecular and Intermolecular Charge Transfer Dynamics

In addition to intermolecular electron transfer, thioxanthone derivatives can also exhibit charge transfer (CT) phenomena. Intermolecular charge transfer can occur between the thioxanthone molecule (as an electron acceptor) and a suitable electron donor, leading to the formation of a charge-transfer complex. These complexes often exhibit a new absorption band at longer wavelengths. For example, a charge-transfer complex between a thioxanthonephenacyl sulfonium (B1226848) salt and N,N-dimethylaniline has been reported. researchgate.net

Intramolecular charge transfer can occur in thioxanthone derivatives that are substituted with both electron-donating and electron-withdrawing groups. Upon photoexcitation, an electron can be transferred from the donor to the acceptor moiety within the same molecule, leading to a charge-separated excited state. The dynamics of this process are highly sensitive to the solvent polarity, with more polar solvents often stabilizing the charge-separated state. While specific studies on the intramolecular charge transfer dynamics of this compound are limited, the principles observed in other thioxanthone derivatives are applicable.

Redox Potentials and Molecular Orbital Correlations

The electrochemical properties of thioxanthone derivatives, including this compound, are fundamental to understanding their behavior in photoinitiated reactions. Redox potentials, typically determined by cyclic voltammetry, quantify the ease with which a molecule can be oxidized or reduced. researchgate.netlibretexts.org These potentials are directly correlated with the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com

The oxidation potential (E_ox_) corresponds to the energy required to remove an electron from the HOMO, while the reduction potential (E_red_) relates to the energy gained when an electron is added to the LUMO. A lower oxidation potential indicates a higher HOMO energy level, making the molecule a better electron donor. Conversely, a less negative reduction potential signifies a lower LUMO energy level, making the molecule a better electron acceptor.

Cyclic voltammetry studies on the parent compound, thioxanthone, in acetonitrile provide a close approximation for the behavior of this compound. The electrochemical behavior of thioxanthone shows two distinct reduction steps. This indicates that the molecule can accept two electrons in sequential events. The feasibility of an electron transfer process between an excited-state photosensitizer and another molecule can be estimated using the Rehm-Weller equation, which incorporates these redox potentials and the excited state energy of the sensitizer (B1316253). mdpi.com

For thioxanthone derivatives to act as effective metal-free photoredox catalysts, reversibility in their electrochemical behavior is crucial as it allows the catalyst to be regenerated and participate in multiple catalytic cycles. mdpi.com Studies have shown that thioxanthone derivatives can be active in both oxidative and reductive cycles, underscoring their versatility. mdpi.com

Table 1: Reduction Potentials of Thioxanthone in Acetonitrile Data serves as a close approximation for this compound.

Reduction StepCathodic Peak Potential (Epc) vs Ag/AgClAnodic Peak Potential (Epa) vs Ag/AgClReversibility
First-1.660 V-1.581 VNot completely reversible
Second-2.100 VN/AIrreversible

Source: Adapted from Reference

Photoinitiation Mechanisms in Polymerization

This compound is a prominent photoinitiator, a compound that generates reactive species—typically free radicals—upon absorption of light, thereby initiating polymerization. sigmaaldrich.com Photoinitiators are broadly classified based on their mechanism of action into Type I (unimolecular) and Type II (bimolecular) systems. sigmaaldrich.comresearchgate.net

Unimolecular Fragmentation (Type I)

Type I photoinitiators are characterized by their ability to undergo unimolecular bond cleavage upon irradiation to form initiating free radicals directly. researchgate.net While the classic mechanism for thioxanthones is bimolecular (Type II), certain derivatives, particularly those with built-in hydrogen or electron donors, can function as "one-component" systems. mdpi.comvesps2021.net

In these modified systems, the initiation occurs via an intramolecular process rather than the archetypal homolytic bond cleavage seen in traditional Type I initiators like acylphosphine oxides. For instance, aminothioxanthones can undergo an intramolecular hydrogen abstraction from the amine moiety to the excited carbonyl group. mdpi.com This generates a ketyl radical and an α-amino radical within the same molecule, with the latter being highly effective at initiating polymerization. mdpi.com Although the mechanism is hydrogen abstraction, its unimolecular nature allows it to be classified as a Type I-like system, offering the advantage of not requiring a separate co-initiator.

Bimolecular Photoinitiation (Type II) via Hydrogen Abstraction and Electron Transfer

The predominant mechanism for this compound is Type II bimolecular photoinitiation. researchgate.net This process involves the interaction of the photoinitiator's excited triplet state with a second molecule, known as a co-initiator. sigmaaldrich.com

Upon absorbing light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁). This excited triplet state is the primary reactive species. It can then interact with a co-initiator through one of two main pathways:

Hydrogen Abstraction: The excited thioxanthone triplet can abstract a hydrogen atom from a suitable hydrogen donor (e.g., alcohols, ethers, thiols). researchgate.netresearchgate.net This process generates a thioxanthone ketyl radical and a radical derived from the hydrogen donor. Both of these radicals can potentially initiate the polymerization of monomers like acrylates.

Electron Transfer: When paired with a co-initiator that is a good electron donor, such as a tertiary amine, the process typically begins with an electron transfer from the amine to the excited thioxanthone. researchgate.netvesps2021.net This forms an excited state complex (exciplex), which then undergoes proton transfer from the amine radical cation to the thioxanthone radical anion. The result is the formation of a ketyl radical and a highly reactive α-amino radical, which is particularly efficient at initiating polymerization. researchgate.net

Multi-component Photoinitiating Systems and Synergistic Effects

The efficiency of this compound can be significantly enhanced by using it in multi-component systems, which often exhibit synergistic effects. These systems typically consist of the thioxanthone derivative (photosensitizer), an electron/hydrogen donor (co-initiator), and often a third component like an onium salt. mdpi.comvesps2021.net

A common and highly effective three-component system combines a thioxanthone derivative, an amine, and an iodonium (B1229267) salt. nih.gov In this system, the excited thioxanthone can react with either the amine (via electron/proton transfer) or the iodonium salt (via electron transfer). The reaction with the iodonium salt is particularly important as it generates aryl radicals, which are excellent initiating species for free-radical polymerization, and a cation that can initiate cationic polymerization. mdpi.comresearchgate.net This dual functionality allows for the simultaneous curing of hybrid monomer systems, such as acrylate (B77674)/epoxy blends, to form interpenetrating polymer networks (IPNs). researchgate.net

Synergistic effects are also observed when thioxanthones are paired with other photoinitiators. For example, in combination with an α-aminoketone photoinitiator (like Photoinitiator 907), a dual-mechanism enhancement occurs. The thioxanthone absorbs light and transfers energy to the α-aminoketone, promoting its fragmentation (Type I). Simultaneously, the tertiary amine group within the α-aminoketone can act as a co-initiator for the thioxanthone in a Type II electron transfer process. yansuochem.com This synergy leads to a higher quantum yield and more efficient curing, especially in pigmented systems. yansuochem.com

Table 2: Performance of Thioxanthone-Derivative-Based Photoinitiating Systems for Polymerization of Trimethylolpropane Triacrylate (TMPTA)

Photoinitiating System (Components)Light SourceFinal Conversion (%)Polymerization Type
Thioxanthone derivative (0.1 wt%) / Iodonium Salt (1% wt%)LED @ 420 nm~80%Free-Radical
Thioxanthone derivative (0.1 wt%) / Iodonium Salt (1% wt%)LED @ 455 nm~75%Free-Radical
Thioxanthone derivative (0.1 wt%) / Iodonium Salt (1% wt%)LED @ 470 nm~60%Free-Radical

Source: Data adapted from Reference researchgate.net, showing representative performance for thioxanthone-based systems.

Photocatalytic Reactivity

Beyond polymerization, thioxanthone and its derivatives, including this compound, have emerged as powerful organic photocatalysts for a range of chemical transformations. researchgate.netnih.govrsc.org A photocatalyst absorbs light to enter an excited state, from which it can mediate a chemical reaction by transferring energy or an electron before returning to its ground state, ready for another cycle. mdpi.com

Organic Photoredox Catalysis

In organic photoredox catalysis, the excited state of the this compound catalyst can act as either a potent oxidant or reductant. researchgate.net The long triplet lifetime and high triplet energy of thioxanthones make them particularly effective in these roles. nih.gov

The catalytic cycle can proceed through two primary pathways:

Oxidative Quenching Cycle: The excited thioxanthone (TX^) accepts an electron from a substrate molecule (A), resulting in an oxidized substrate (A•⁺) and the thioxanthone radical anion (TX•*⁻). The thioxanthone radical anion then reduces another substrate (B) to complete the catalytic cycle and return to its ground state (TX).

Reductive Quenching Cycle: The excited thioxanthone (TX^) donates an electron to a substrate molecule (C), generating a reduced substrate (C•⁻) and the thioxanthone radical cation (TX•*⁺). The thioxanthone radical cation then oxidizes another substrate (D) to regenerate the ground-state catalyst (TX).

This dual reactivity allows thioxanthone-based catalysts to be used in a wide array of reactions without the need for transition metals. mdpi.com For instance, they have been successfully employed as metal-free catalysts for organocatalyzed Atom Transfer Radical Polymerization (ATRP), where they activate the polymerization process by reducing an alkyl halide initiator. researchgate.net Their ability to function in both oxidative and reductive cycles makes them highly versatile tools in modern organic synthesis. mdpi.com

Energy Transfer Processes in Catalysis

Thioxanthone and its derivatives, such as this compound, are a significant class of organic compounds utilized as photoorganocatalysts. scispace.com Their effectiveness stems from their ability to mediate chemical transformations through several pathways, including triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). scispace.com In the context of catalysis driven by energy transfer, these compounds function as powerful triplet photosensitizers. researchgate.net This process harnesses visible light to access the excited triplet states of other organic compounds, enabling unique and powerful reactivity modes. rsc.orgwhiterose.ac.uk

The fundamental mechanism begins with the absorption of light by the thioxanthone molecule, which promotes it from its ground state (S₀) to an excited singlet state (S₁). Due to their favorable photophysical properties, thioxanthone-type donors exhibit high intersystem-crossing quantum yields. nih.gov This allows for efficient conversion from the excited singlet state to a long-lived excited triplet state (T₁). This triplet state is the key intermediate in the catalytic cycle.

Once formed, the excited triplet thioxanthone can act as an energy donor. If a suitable acceptor (substrate) molecule is present, a process known as triplet-triplet energy transfer (TTET) can occur. This transfer predominantly proceeds through the Dexter-type exchange mechanism, which requires orbital overlap and thus close proximity between the donor and acceptor molecules. During this step, the thioxanthone molecule transfers its triplet energy to the substrate, promoting the substrate to its own triplet excited state while the thioxanthone itself returns to its ground state, ready to begin another cycle. scispace.com The excited substrate then undergoes the desired chemical reaction, such as a cyclization or isomerization. scispace.comwhiterose.ac.uk

The efficiency of this energy transfer is governed by several factors, including the triplet energies of the donor and acceptor. For an efficient transfer, the triplet energy of the photosensitizer (e.g., a thioxanthone derivative) must be equal to or, more commonly, higher than that of the substrate. researchgate.net Thioxanthone and its derivatives are particularly useful due to their high triplet energies. researchgate.net

Research has demonstrated the application of this principle in various chemical transformations. For instance, thioxanthone has been employed as a triplet sensitizer in intermolecular [2+2] photocycloaddition reactions. scispace.com In these reactions, mechanistic studies revealed that a triplet state energy transfer occurs from the excited thioxanthone to one of the reactant molecules, which then reacts to form the product. scispace.com

Studies involving linked thioxanthone systems have provided quantitative data on these processes. In one such system, the triplet excited state of thioxanthone was shown to undergo reversible triplet energy transfer. nih.gov Stern-Volmer quenching studies furnished key rate constants for the excitation transfer, highlighting the kinetic competitiveness of the energy transfer process with the natural decay of the thioxanthone triplet state. nih.gov

The table below summarizes key photophysical parameters relevant to the energy transfer capabilities of thioxanthone, which serves as a model for its derivatives like this compound.

Interactive Table: Photophysical Data for Thioxanthone-Mediated Energy Transfer

ParameterValueDescriptionReference
Triplet Excited State Decay Rate (kd)7.7 × 104 s-1The rate at which the thioxanthone triplet excited state returns to the ground state in the absence of a quencher. nih.gov
Intersystem Crossing Quantum Yield (Φisc)0.68The efficiency of forming the triplet excited state from the singlet excited state. nih.gov
Rate Constant for Exothermic Energy Transfer (k0)~1011 s-1The rate of energy transfer when the donor and acceptor molecules are in direct physical contact. nih.gov
Equilibrium Constant for Reversible Energy Transfer (K)0.058The equilibrium constant for the forward and reverse triplet excitation transfer between a thioxanthone moiety and a linked acceptor. nih.gov

The kinetics of triplet energy transfer have been modeled using a Dexter-type formula, which shows that the rate constant for energy transfer falls off exponentially with the distance between the donor and acceptor centers. nih.gov While energy transfer is not strictly limited to molecules in direct physical contact, a significant majority (at least 85% at relevant concentrations) arises from the interaction of the excited donor with its single nearest-neighbor acceptor molecule. nih.gov This underscores the importance of diffusion and the formation of encounter complexes in solution for efficient catalysis. whiterose.ac.uk

Advanced Computational and Theoretical Studies

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling is a cornerstone for understanding the intrinsic electronic properties of 3-Methylthioxanthone. Through sophisticated computational techniques, it is possible to predict and analyze its behavior upon light absorption and subsequent relaxation processes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. wikipedia.orgnih.gov It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgaimspress.com DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org For studying excited states and time-dependent phenomena, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. mpg.dewikipedia.org TD-DFT provides a framework for calculating excitation energies, absorption spectra, and other properties related to electronic transitions. wikipedia.orgpsu.edu

In the context of thioxanthone derivatives, DFT and TD-DFT have been utilized to explore various aspects of their photophysics. For instance, calculations on related thioxanthone systems have been performed to understand substituent and solvent effects on their absorption spectra. researchgate.net Hybrid functionals, such as B3LYP, are commonly used in these calculations as they combine the strengths of Hartree-Fock theory and DFT to provide a more accurate description of exchange and correlation interactions. wikipedia.org The application of TD-DFT allows for the prediction of excited-state properties, which is crucial for understanding the photochemical behavior of molecules like this compound. mpg.deresearchgate.net

Computational Methods in Electronic Structure Analysis

TechniquePrimary ApplicationKey Information Obtained
Density Functional Theory (DFT) Ground-state electronic structureElectron density, total energy, molecular structure. researchgate.net
Time-Dependent DFT (TD-DFT) Excited-state properties and dynamicsExcitation energies, absorption spectra, photophysical properties. wikipedia.orgpsu.edu

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. libretexts.orgbccampus.ca A key concept within MO theory is the analysis of Frontier Molecular Orbitals (FMOs), which are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO are critical in determining a molecule's chemical reactivity and its electronic transition properties. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's excitability. taylorandfrancis.com

For thioxanthone derivatives, FMO analysis has been used to correlate electrochemical behavior with molecular orbital energies. koreascience.kr Studies have shown that substituent groups can alter the energy levels of the FMOs, thereby influencing the molecule's oxidation and reduction potentials. koreascience.kr For example, electron-donating groups tend to raise the HOMO energy level, making the molecule easier to oxidize. koreascience.kr The distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance, respectively. youtube.comkoreascience.kr In thioxanthones, the sulfur and carbonyl groups are often significant contributors to the frontier orbitals. koreascience.kr

Frontier Molecular Orbital (FMO) Data for a Representative Thioxanthone Derivative

OrbitalEnergy (eV)Primary Atomic Contribution
HOMO -6.5Sulfur atom
LUMO -1.8Carbonyl carbon and oxygen atoms

Note: The values presented are illustrative for a thioxanthone system and can vary for this compound. Data adapted from related studies. koreascience.kr

The behavior of a molecule after absorbing light is governed by its potential energy surfaces (PESs) in various electronic states. nih.gov These surfaces map the energy of the molecule as a function of its geometry. researchgate.net Photochemical reactions and relaxation pathways often involve transitions between different electronic states, which are facilitated by specific features on the PESs, most notably conical intersections. wikipedia.orgnih.gov

A conical intersection is a point where two electronic potential energy surfaces become degenerate, providing a highly efficient pathway for non-radiative decay from an excited state back to the ground state. wikipedia.orgrsc.orgarxiv.org The presence and location of conical intersections are crucial for understanding the photostability and reaction mechanisms of molecules. wikipedia.org For aryl derivatives, computational studies have shown that deactivation from an excited state can occur through a cascade of surface crossings, including conical intersections and intersystem crossings (transitions between states of different spin multiplicity). rsc.org The topography of the excited-state energy surfaces, including the location of minima and intersection points, dictates the ultimate fate of the photoexcited molecule. rsc.orgstemed.site While specific studies on the excited state energy surfaces of this compound are not detailed in the provided results, the principles derived from similar aromatic systems are applicable. rsc.org

Molecular Dynamics Simulations of Photochemical Events

Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, including the complex events that follow photoexcitation. unipi.it By solving the equations of motion for the atoms in a molecule, MD simulations can track the geometric and electronic changes that occur on femtosecond to picosecond timescales.

Standard Born-Oppenheimer molecular dynamics assumes that the electronic and nuclear motions are independent, which breaks down near conical intersections and avoided crossings. wikipedia.org Nonadiabatic molecular dynamics (NAMD) methods are required to simulate these situations where transitions between electronic states are significant. whiterose.ac.uknih.govnsf.gov Techniques like trajectory surface hopping allow for the simulation of a molecule's "hop" from one potential energy surface to another. rsc.org

NAMD simulations are essential for modeling the complete photochemical process, from initial excitation to the final products or return to the ground state. unipi.itnih.gov These simulations can reveal the timescales of different relaxation processes, such as internal conversion and intersystem crossing, and identify the key vibrational modes that drive these transitions. stemed.site The application of NAMD to complex systems like light-harvesting complexes has provided detailed insights into energy transfer pathways, demonstrating the power of these methods. rsc.org For this compound, NAMD simulations would be invaluable for mapping out the deactivation channels from its excited states.

The surrounding environment, particularly the solvent, can have a dramatic effect on the photophysical properties of a molecule. capes.gov.br Solvents can influence the energies of the ground and excited states differently, leading to shifts in absorption and emission spectra. nih.gov For polar molecules, polar solvents can stabilize charge-transfer excited states, affecting their energy and lifetime. capes.gov.brnih.gov

In the case of thioxanthones, studies have shown significant solvent effects on their fluorescence lifetimes. capes.gov.br For instance, in hydroxylic solvents, both the fluorescence quantum yield and lifetime of thioxanthone have been observed to increase with solvent polarity. capes.gov.br Furthermore, hydrogen bonding between the thioxanthone carbonyl group and protic solvents can significantly strengthen in the excited state, inhibiting non-radiative decay processes and enhancing emission efficiency. researchgate.net Computational models that explicitly include solvent molecules or use continuum solvent models are therefore crucial for accurately predicting the behavior of this compound in solution. researchgate.netrsc.org These models help to unravel how the interplay between the solute and its environment governs the excited-state dynamics. rsc.org

Structure-Property Relationships from Theoretical Perspectives

Theoretical and computational studies are fundamental to elucidating the relationship between the molecular structure of thioxanthone derivatives and their resulting photophysical and chemical properties. While specific research focusing exclusively on this compound is part of a broader class of investigations, the principles derived from studies on the parent thioxanthone (TX) and its other derivatives are directly applicable.

The core of these investigations often revolves around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which are used to model the electronic structure and excited states of these molecules. nih.gov The thioxanthone moiety is known for its ability to act as a photoinitiator, a property intrinsically linked to its electronic structure. rsc.org Upon photoexcitation, thioxanthone can undergo efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to a lower-lying triplet state (T₁). rsc.org Theoretical studies confirm that the small energy gap between the singlet and triplet states is a key factor favoring this transition. rsc.org

The substitution on the thioxanthone ring, such as the methyl group at the C3 position in this compound, plays a crucial role in fine-tuning these properties. Substituents can alter the electron distribution, which in turn affects:

Absorption Spectra : Modifications to the thioxanthone skeleton can shift the maximum absorption wavelength (λmax), potentially enhancing its efficiency with specific light sources like visible light LEDs. mdpi.com Introducing electron-donating or electron-withdrawing groups modifies the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing the absorption characteristics.

Intersystem Crossing Rate : The rate of ISC can be influenced by the substituent's nature and position, which affects the spin-orbit coupling between the singlet and triplet states.

Reactivity of the Triplet State : The excited triplet state of thioxanthone can initiate chemical reactions through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). rsc.org The efficiency of these processes is dependent on the electronic and steric properties imparted by the substituents. For instance, studies on various thioxanthone derivatives show that structural modifications impact their performance as photoinitiators for polymerization reactions. mdpi.com

Computational models allow for the systematic evaluation of these substituent effects. By calculating properties such as orbital energies, electron density distribution, and excited state energies for a series of derivatives, researchers can establish clear quantitative structure-property relationships (QSPR). unimore.it These relationships are vital for designing novel thioxanthone-based molecules with tailored photophysical properties for applications like photopolymerization and photocatalysis. mdpi.com

Table 1: Theoretical Parameters and their Influence on Thioxanthone Properties

Calculated Parameter Influenced Property Significance in Application
HOMO/LUMO Energies Redox potentials, Absorption Wavelength (λmax)Determines the energy of light required for excitation and the molecule's ability to participate in electron transfer reactions. rsc.orgmdpi.com
Singlet-Triplet Energy Gap (ΔES-T) Intersystem Crossing (ISC) EfficiencyA smaller gap generally leads to faster and more efficient formation of the reactive triplet state, crucial for photoinitiation. rsc.org
Spin-Orbit Coupling Intersystem Crossing (ISC) RateStronger coupling between singlet and triplet states increases the probability and speed of the ISC process.
Electron Density Distribution in Excited State Reactivity (e.g., HAT, SET)Dictates how the excited molecule will interact with other molecules (e.g., co-initiators, monomers) to initiate a chemical reaction. rsc.org

Machine Learning Approaches for Excited State Prediction

Calculating the properties of molecular excited states using traditional quantum chemistry methods like TD-DFT can be computationally expensive, especially for large molecules or for screening vast chemical spaces. researchgate.netarxiv.org Machine learning (ML) has emerged as a powerful tool to accelerate this process, offering rapid and accurate predictions. rsc.orgarxiv.org

The application of ML to predict excited-state properties for compounds like this compound involves training models on datasets of molecules where these properties have been pre-calculated. The general workflow is as follows:

Dataset Generation : A dataset is created containing various organic molecules, for which excited-state properties (e.g., transition energies, oscillator strengths) are calculated using a reliable but often slow quantum mechanical method. chemrxiv.org

Molecular Representation : Molecules are converted into machine-readable formats, known as descriptors or fingerprints. These can range from simple SMILES strings to complex graph-based representations of the molecular structure. chemrxiv.org

Model Training : An ML algorithm—such as a neural network, support vector machine, or kernel ridge regression—is trained to learn the complex relationship between the molecular descriptors (input) and the target excited-state properties (output). rsc.orgchemrxiv.org

Prediction : Once trained, the model can predict the excited-state properties of new, unseen molecules like this compound almost instantaneously.

Recent advancements have introduced sophisticated approaches like quantum machine learning (QML) and multi-fidelity machine learning (MFML). QML models can incorporate quantum features of the ground state to improve predictions, showing high accuracy even with very few training data points. researchgate.netarxiv.org MFML techniques combine small amounts of highly accurate (and computationally expensive) data with larger amounts of less accurate (and cheaper) data to build a predictive model that achieves high accuracy at a reduced computational cost. arxiv.org

For a molecule like this compound, these ML models can predict key photophysical parameters, such as the energy of the first singlet and triplet excited states, which are crucial for understanding its performance as a photosensitizer or photoinitiator. rsc.org A Shapley additive explanations (SHAP) analysis can also be performed to understand which structural features or descriptors are most important for determining specific properties. chemrxiv.org

Table 2: Overview of Machine Learning Methodologies for Excited State Prediction

ML Approach Description Typical Inputs Predicted Properties Advantage
Classical ML (e.g., Neural Networks, Kernel Ridge Regression) Uses classical algorithms trained on large datasets of molecular structures and their calculated properties. rsc.orgchemrxiv.orgMolecular descriptors (e.g., SMILES, molecular graphs), chemical properties. chemrxiv.orgTransition energies, oscillator strengths, HOMO/LUMO levels. chemrxiv.orgWell-established, can handle large and diverse chemical spaces.
Quantum Machine Learning (QML) Incorporates quantum information, such as the ground state wavefunction, as features in the ML model. researchgate.netarxiv.orgMolecular ground state, atomic distances. researchgate.netExcited state transition energies, transition dipole moments. arxiv.orgHigh accuracy with significantly less training data ("data-efficient"). researchgate.net
Multi-Fidelity Machine Learning (MFML) Combines training data from different levels of computational accuracy (e.g., low-cost DFTB and high-cost TD-DFT). arxiv.orgMolecular conformations, energies from low- and high-fidelity methods. arxiv.orgFirst excited state energies. arxiv.orgAchieves high-level accuracy with drastically reduced computational cost for data generation. arxiv.org

Research on Advanced Materials and Applications Derived from 3 Methylthioxanthone

Development of High-Performance Photoinitiators for Polymerization

Thioxanthone and its derivatives are well-regarded as highly efficient photoinitiators, compounds that generate reactive species upon light absorption to initiate polymerization. researchgate.net They are particularly prominent as Type II photoinitiators, which function through a bimolecular mechanism, typically involving interaction with a co-initiator to produce the necessary radicals. rsc.orguba.ar This adaptability allows for their use in various photopolymerization modes. researchgate.net The efficiency of these photoinitiating systems is heavily influenced by the chemical structure of the thioxanthone derivative and the nature of the co-initiator. researchgate.netrsc.org

In free-radical photopolymerization, thioxanthone-based initiators are used to cure resins, often containing acrylate (B77674) or methacrylate (B99206) monomers. mdpi.com The process begins when the thioxanthone molecule absorbs UV or visible light, promoting it to an excited triplet state. researchgate.net This excited molecule then interacts with a co-initiator, such as a tertiary amine or a thiol, in a process known as a bimolecular reaction. researchgate.netrsc.org

The primary mechanism involves the excited thioxanthone abstracting a hydrogen atom from the co-initiator. researchgate.net This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the thioxanthone and an alkylamino radical from the amine co-initiator. researchgate.net The radical generated from the co-initiator is typically the one that initiates the polymerization of monomer double bonds, leading to the formation of a cross-linked polymer network. mdpi.comresearchgate.net The presence and type of substituents on the thioxanthone ring can significantly affect the absorption maxima and the efficiency of the initiation process. rsc.org

Photoinitiator SystemMechanism TypeTypical Co-InitiatorReactive SpeciesKey Features
Thioxanthone DerivativeType II (Bimolecular)Tertiary Amines, ThiolsFree RadicalsInitiation via hydrogen abstraction; efficiency depends on substituents and co-initiator structure. rsc.orgresearchgate.net
BenzophenoneType II (Bimolecular)Hydrogen Donors (e.g., Amines)Free RadicalsForms a ketyl radical that mainly participates in termination. mdpi.com
Acylphosphine Oxides (e.g., BAPO)Type I (Unimolecular)None requiredFree RadicalsUndergoes α-cleavage to form two initiating radicals upon light absorption. rsc.orgmedicaljournalssweden.se

Thioxanthone derivatives, including 2-isopropylthioxanthone (B132848) (ITX), also play a crucial role as photosensitizers in cationic photopolymerization. uvebtech.com This type of polymerization is used for monomers like epoxides and oxetanes, which polymerize via a ring-opening mechanism. uvebtech.com In these systems, the thioxanthone derivative does not directly generate the initiating species but instead absorbs light and transfers the energy to a second compound, typically an onium salt such as a diaryliodonium or triarylsulfonium salt. medicaljournalssweden.seuvebtech.com

Upon receiving energy from the excited sensitizer (B1316253), the onium salt undergoes irreversible decomposition, generating a strong Brønsted acid (a proton). This acid is the true cationic initiating species that starts the polymerization of the epoxy or oxetane (B1205548) monomers. medicaljournalssweden.se This sensitization process allows the use of light sources with longer wavelengths, such as LEDs emitting at 395 nm or 405 nm, for which the onium salt itself may not have significant absorbance. uvebtech.comresearchgate.net Three-component systems, often combining a thioxanthone sensitizer, an iodonium (B1229267) salt, and a third component like N-vinylcarbazole (NVK), can create a catalytic cycle that enhances polymerization efficiency for both cationic and hybrid acrylate/epoxy resins. researchgate.netradtech.org

System ComponentRoleExampleMechanism Detail
PhotosensitizerLight Absorption2-Isopropylthioxanthone (ITX)Absorbs light (e.g., 395 nm LED) and transfers energy to the photoacid generator. uvebtech.com
Photoacid Generator (PAG)Initiator SourceDiphenyliodonium HexafluorophosphateDecomposes upon sensitization to produce a strong acid that initiates polymerization. medicaljournalssweden.seuvebtech.com
Monomer/OligomerPolymer BackboneCycloaliphatic Epoxides, OxetanesUndergoes ring-opening polymerization initiated by the generated acid. uvebtech.com
Photoredox Catalyst SystemCatalytic Cycle InitiatorCopper Complex (G1)/Iodonium Salt/NVKGenerates multiple reactive species capable of initiating simultaneous cationic and radical polymerization. radtech.org

The photopolymerization systems initiated by thioxanthone derivatives are fundamental to vat photopolymerization 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP). mdpi.comformlabs.com These additive manufacturing processes create solid objects layer-by-layer from a liquid photopolymer resin by selectively exposing it to light. formlabs.comnih.gov

Resins for these technologies are complex formulations containing monomers, oligomers, and a photoinitiating system. uba.ar Thioxanthone-based photoinitiators are valuable in these resins due to their high efficiency and ability to be tuned for different light sources, including UV lasers and LED arrays. researchgate.netacs.org By enabling the rapid and precise curing of resins, they facilitate the fabrication of intricate and high-resolution parts for a wide array of applications, including dental prostheses, surgical guides, consumer goods, and industrial tooling. mdpi.comloctiteam.com The development of next-generation thioxanthone initiators with tailored properties is a key area of research for advancing high-speed and super-resolution 3D nanoprinting. acs.org

Exploration in Novel Functional Materials

Beyond polymerization, the thioxanthone core is being explored for its potential in creating sophisticated functional materials, where its electronic and optical properties can be precisely controlled through chemical synthesis. eurekalert.orgchemistryviews.org

Thioxanthone structures are integral to the design of light-driven molecular motors. eurekalert.orgchemistryviews.org These nanoscale machines are typically based on overcrowded alkenes, where two halves of the molecule (a "rotor" and a "stator") are connected by a central double bond axle. rsc.org The thioxanthone moiety often serves as the stator, or "lower half," of the motor. rsc.orgnih.gov

The motor's rotation is powered by a sequence of light-induced (photochemical) isomerization around the central axle and heat-induced (thermal) helix inversion steps. rsc.org The rigid and bulky structure of the thioxanthone-based stator is crucial for creating the necessary steric hindrance that drives the unidirectional rotation. nih.gov Research focuses on synthesizing various functionalized thioxanthone derivatives to build these motors, with the goal of creating advanced nanomachinery for future technologies. eurekalert.orgchemistryviews.org Six-membered bottom halves based on a thioxanthone core are particularly noted for their use in ultrafast molecular motors. nih.govacs.org

The thioxanthone skeleton is a promising platform for developing advanced optical materials due to its inherent fluorescent and photocatalytic properties. eurekalert.org By chemically modifying the core structure—for example, by adding electron-donating or electron-withdrawing groups—researchers can fine-tune the molecule's electronic and light-absorbing characteristics. eurekalert.orgresearchgate.net

This tunability opens avenues for creating materials with enhanced optical properties. chemistryviews.org For instance, π-extended thioxanthones, which have a larger conjugated system of electrons, are being investigated for use as more efficient organic semiconductors in electronic devices and as improved light-absorbing materials for solar cells. eurekalert.orgchemistryviews.org Furthermore, thioxanthone derivatives are being developed as fluorescent probes and chemical sensors, as their light emission can change in the presence of specific ions or molecules. eurekalert.org

Photocrosslinkable Polymer Systems

3-Methylthioxanthone is a key component in the formulation of photocrosslinkable polymer systems, where it primarily functions as a Type II photoinitiator. mdpi.comrsc.org Upon absorption of ultraviolet (UV) light, it undergoes excitation to a triplet state, enabling it to initiate polymerization reactions through interaction with a co-initiator or hydrogen donor. mdpi.comrsc.org This property makes it highly valuable in applications such as UV-curable inks, coatings, and adhesives, where rapid and controlled curing is essential. mdpi.com

The mechanism of photoinitiation by this compound involves the abstraction of a hydrogen atom from a suitable donor molecule, typically a tertiary amine, to generate free radicals. mdpi.comrsc.org These radicals then initiate the polymerization of monomer and oligomer units, leading to the formation of a crosslinked polymer network. The efficiency of this process is a critical factor in the final properties of the cured material.

A notable application of a this compound derivative is in the cationic polymerization of epoxy polymers. A sulfonium (B1226848) salt containing a 1-chloro-4-dodecyloxy-3-methylthioxanthone moiety has been synthesized and demonstrated to be an effective photoinitiator. researchgate.net When formulated with an epoxy polymer, this sulfonium salt exhibits a faster UV cure rate compared to some commercially available iodonium salt photoinitiators, as determined by photo-DSC analysis. researchgate.net This highlights the potential for developing highly efficient cationic photoinitiators based on the this compound scaffold.

Table 1: Performance of a this compound Derivative as a Photoinitiator

Photoinitiator SystemPolymer MatrixAnalysis MethodKey FindingReference
Sulfonium salt of 1-chloro-4-dodecyloxy-3-methylthioxanthoneEKP 207 epoxy polymerPhoto-DSCFaster UV cure rate compared to formulations with UVI-6974 or UV9380C iodonium salts. researchgate.net

Photocatalyst Development for Specialized Reactions

Beyond its role as a photoinitiator, the thioxanthone scaffold, including this compound, is the subject of research for its application as a metal-free organic photocatalyst in specialized chemical reactions. mdpi.compk.edu.pl Thioxanthone derivatives can function as photoredox catalysts, capable of mediating both oxidative and reductive cycles upon irradiation with visible light. mdpi.compk.edu.pl This versatility opens up avenues for their use in green and sustainable organic synthesis. d-nb.info

The photocatalytic activity of thioxanthones is rooted in their photophysical properties, particularly their ability to absorb light and reach a long-lived triplet excited state. rsc.orgworktribe.com The triplet state energy of the parent thioxanthone is approximately 74.1 kcal/mol, and for this compound, the lowest singlet and triplet excited state energies have been determined, which are crucial for predicting their efficacy as photosensitizers in energy transfer processes. worktribe.combeilstein-journals.org In these processes, the excited thioxanthone transfers its energy to a substrate, which then undergoes a chemical transformation. rsc.org

Research has demonstrated the use of thioxanthone derivatives in various specialized photocatalytic reactions. For instance, 2-chlorothioxanthone (B32725) has been employed as a catalyst in a triplet energy transfer process for the synthesis of 3,4-dihydroquinolin-2-ones from N-acrylamides under 450 nm light. uct.ac.za This reaction represents a metal-free approach to C(sp2)–H/C(sp3)–H arylation. uct.ac.za Furthermore, thioxanthone itself has been utilized as a photocatalyst for the decarboxylative Giese reaction, a type of 1,4-radical conjugate addition, under visible light irradiation (427 nm LED). d-nb.info These examples underscore the potential of developing specialized photocatalysts based on the this compound structure for a range of organic transformations.

Table 2: Applications of Thioxanthone Derivatives in Photocatalysis

Thioxanthone DerivativeReaction TypeSubstratesLight SourceKey FindingReference
2-ChlorothioxanthoneTriplet Energy Transfer / C-H ArylationN-acrylamides450 nmSynthesis of substituted 3,4-dihydroquinolin-2-ones in moderate to excellent yields. uct.ac.za
ThioxanthoneDecarboxylative Giese ReactionCarboxylic acids, amino acids, Michael acceptors427 nm LEDEfficient 1,4-radical conjugate addition affording products in good to high yields. d-nb.info

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy is a powerful tool to investigate the transient species and excited states that are formed during photochemical reactions. By employing pulsed laser sources and fast detection systems, it is possible to monitor the evolution of these species on timescales ranging from femtoseconds to milliseconds.

On the nanosecond timescale, the dominant transient species for thioxanthones is the triplet excited state. Nanosecond laser flash photolysis is a key technique to study the properties and reactivity of this state. unimelb.edu.au Studies on various substituted thioxanthones have shown that the triplet-triplet absorption spectrum typically exhibits characteristic absorption bands. scielo.brresearchgate.net For the parent thioxanthone molecule, transient absorption maxima are observed in the regions of 310 nm and 620-650 nm in various organic solvents. scielo.brresearchgate.netscielo.br The lifetime of the triplet state is highly dependent on the solvent and the presence of quenchers. researchgate.netnih.gov

In a study on 2-alkoxy substituted thioxanthones, the triplet excited states were found to have lifetimes in the microsecond range in acetonitrile (B52724). scielo.brresearchgate.net The introduction of an electron-donating methyl group at the 3-position is expected to influence the energy and lifetime of the triplet state. Research on other substituted thioxanthones has demonstrated that electron-donating groups can affect the triplet reactivity. rsc.orgrsc.org

Time-resolved luminescence spectroscopy provides complementary information to transient absorption. While thioxanthones generally have low fluorescence quantum yields due to efficient intersystem crossing, phosphorescence from the triplet state can be observed, particularly at low temperatures. The phosphorescence lifetime is a direct measure of the triplet state lifetime in the absence of quenching processes. nih.gov

Table 1: Representative Triplet State Properties of Substituted Thioxanthones

CompoundSolventTriplet Absorption Maxima (nm)Triplet Lifetime (µs)
ThioxanthoneAcetonitrile~310, ~625~10-30
2-MethoxythioxanthoneAcetonitrile310, 6205.3
2-BenzyloxythioxanthoneAcetonitrile310, 6205.3
2-(n-propoxy)thioxanthoneAcetonitrile310, 6203.9

Note: Data is compiled from studies on various thioxanthone derivatives and is intended to be representative. Specific values for 3-Methylthioxanthone may vary.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule.

While standard 1H and 13C NMR spectra confirm the basic structure of this compound, more sophisticated experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), provide information on long-range couplings between protons and carbons. These correlations are crucial for unambiguously assigning the chemical shifts of quaternary carbons and protons that are separated by several bonds. For the thioxanthone skeleton, long-range couplings between the protons on one aromatic ring and the carbons on the other, as well as with the carbonyl carbon, are expected. The methyl protons at the 3-position would show correlations to the C2, C3, and C4 carbons in the aromatic ring, providing definitive evidence for its position.

X-ray Diffraction Studies for Solid-State Structure

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. However, the crystal structures of the parent thioxanthone and other derivatives have been reported. These studies reveal that the thioxanthone core is nearly planar. It is expected that the crystal structure of this compound would exhibit a similar planar tricyclic core, with the methyl group lying in or slightly out of the plane of the aromatic ring.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry, are employed to determine the redox properties of molecules, such as their oxidation and reduction potentials. These parameters are vital for understanding the electron-transfer capabilities of this compound, which is crucial for its application as a photoinitiator and in photoredox catalysis. mdpi.com

The electrochemical behavior of various thioxanthone derivatives has been investigated. nih.govacs.orgresearchgate.net The parent thioxanthone undergoes a reversible one-electron reduction to its radical anion. The reduction potential is influenced by the solvent and the substitution pattern on the aromatic rings. Electron-donating groups, such as a methyl group, are generally expected to make the reduction more difficult (shift the potential to more negative values) and the oxidation easier (shift the potential to less positive values) compared to the unsubstituted compound.

Studies on substituted thioxanthones have shown that the oxidation potential is sensitive to the nature and position of the substituent. nih.govacs.org For example, thioxanthone derivatives with amine substituents exhibit lower oxidation potentials than the parent compound. acs.org The triplet state of thioxanthone is also a mild oxidant, with a reported reduction potential of +1.18 V versus SCE for the parent compound. rsc.org

Table 2: Representative Electrochemical Data for Thioxanthone Derivatives

CompoundMeasurement TechniqueSolventOxidation Potential (V vs. reference)Reduction Potential (V vs. reference)
ThioxanthoneCyclic VoltammetryAcetonitrileNot typically observed-1.66 (vs. Ag/AgCl)
Amine-substituted ThioxanthonesCyclic VoltammetryDichloromethaneVaries with substituentNot reported

Note: The presented data is for comparative purposes. The reference electrode and experimental conditions significantly affect the measured potentials.

Advanced Spectral Analysis Techniques

The elucidation of complex photochemical mechanisms involving this compound often requires advanced spectral analysis techniques capable of resolving overlapping spectral features and identifying transient species.

Multivariate Curve Resolution (MCR) is a powerful chemometric method used to extract the pure spectra and concentration profiles of individual components from a series of complex, overlapping mixture spectra. researchgate.net This technique is particularly valuable in the study of photochemical reactions where multiple species, including the initial reactant, excited states, transient intermediates, and final products, coexist and evolve over time.

In the context of this compound, which can act as a photoinitiator, MCR can be applied to data obtained from techniques like transient absorption spectroscopy. By analyzing the time-resolved spectral data matrix, MCR algorithms, such as Alternating Least Squares (ALS), can deconvolve the contributions of the triplet excited state of this compound, ketyl radicals, and other reactive intermediates that may be formed. This allows for a detailed kinetic and mechanistic understanding of the photoinitiation process.

The application of MCR is not limited to a single dataset. It can be used in a multiset analysis approach, combining data from different experiments to provide a more comprehensive and accurate description of the chemical system. This is particularly useful for studying competitive photoreaction pathways.

The excited states of this compound, particularly the triplet state, are key to its photochemical activity. Transient absorption spectroscopy is a primary tool for studying these short-lived species. researchgate.netedinst.comillinois.eduedinst.comnih.gov However, the transient absorption spectra are often complex, with overlapping bands from different excited states and transient species.

Spectral deconvolution techniques are employed to resolve these overlapping spectral features. svi.nlnih.govelementlabsolutions.com This involves fitting the experimental spectrum to a sum of individual spectral bands, often modeled using Gaussian or Lorentzian functions. By deconvoluting the transient absorption spectra, it is possible to identify the absorption bands corresponding to the triplet-triplet absorption of this compound and the absorption of any resulting radical species, such as the ketyl radical. researchgate.netcsic.es

This detailed spectral information is crucial for:

Accurately determining the kinetics of excited state decay and the formation and decay of transient intermediates.

Understanding the influence of the molecular environment (e.g., solvent, presence of co-initiators) on the excited state dynamics.

Elucidating the precise mechanism of photochemical reactions initiated by this compound.

For instance, in the presence of a tertiary amine co-initiator, a new, longer-wavelength transient absorption may appear, which can be assigned to the radical anion of the thioxanthone formed via electron transfer from the amine. Deconvolution of the transient spectra allows for the clear identification and kinetic analysis of this species, providing direct evidence for the electron transfer mechanism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.